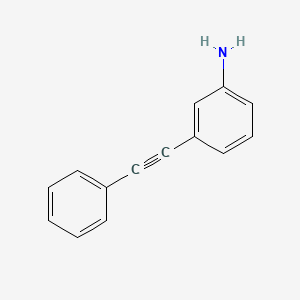

3-(Phenylethynyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylethynyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKCJGOOHNNDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540613 | |

| Record name | 3-(Phenylethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51624-44-3 | |

| Record name | 3-(Phenylethynyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-phenylethynyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Phenylethynyl)aniline (CAS Number: 51624-44-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

3-(Phenylethynyl)aniline is a bifunctional aromatic compound featuring a reactive ethynyl group and a nucleophilic amino group. This unique molecular architecture positions it as a critical building block in advanced materials science, particularly in the synthesis of high-performance thermosetting polymers. Its primary application lies in its role as a reactive end-capper for polyimide oligomers. The terminal phenylethynyl group undergoes thermal crosslinking at elevated temperatures, forming a highly stable, rigid network structure without the evolution of volatile byproducts. This curing mechanism significantly enhances the thermal and mechanical properties of the resulting polymers, making them suitable for demanding applications in the aerospace, aviation, and microelectronics industries.

This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, reactivity, and a detailed examination of its application in high-temperature polyimides.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is essential for its identification, purity assessment, and effective utilization in synthesis.

Core Physical Properties

| Property | Value | Source |

| CAS Number | 51624-44-3 | N/A |

| Molecular Formula | C₁₄H₁₁N | [1][2] |

| Molecular Weight | 193.24 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Solubility | Insoluble in water | [4] |

Note: Specific melting and boiling points are not consistently reported in publicly available literature, but the compound is a solid at room temperature.

Spectroscopic Data for Structural Elucidation

-

¹H NMR: The spectrum is expected to show distinct signals for the protons on the two aromatic rings and the amine group. Protons on the aniline ring will be influenced by the electron-donating amino group and the electron-withdrawing alkyne, leading to complex splitting patterns in the aromatic region (approx. 6.5-7.5 ppm). The protons of the phenyl group attached to the alkyne will also resonate in this region. The amine (-NH₂) protons typically appear as a broad singlet.

-

¹³C NMR: The spectrum will display 10 unique carbon signals (due to symmetry in the phenyl group). The two carbons of the alkyne bond are characteristic, resonating around 80-95 ppm. The aromatic carbons will appear in the typical downfield region of 110-150 ppm.

-

FT-IR: Key vibrational modes will confirm the presence of the functional groups. Expected characteristic peaks include: N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡C triple bond stretch (a weak to medium band around 2210 cm⁻¹), and C-H stretching from the aromatic rings (above 3000 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z of approximately 193.24.

Synthesis and Purification

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction forms the crucial carbon-carbon bond between an aryl halide and a terminal alkyne.

Reaction Principle

The synthesis involves the coupling of 3-iodoaniline with phenylacetylene . The reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. The higher reactivity of the carbon-iodine bond allows for selective coupling.

Caption: Workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established methods for Sonogashira couplings.

-

Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodoaniline (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 1-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).

-

Solvent and Reagents Addition: Add an anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base like triethylamine (TEA, ~2-3 eq).

-

Alkyne Addition: Add phenylacetylene (1.1-1.2 eq) dropwise to the stirred mixture.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous ammonium chloride solution to remove the amine hydrochloride salt.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Polymerization Mechanism

The utility of this compound as a monomer stems from the distinct reactivity of its two functional groups. The aniline moiety serves as a nucleophile in polycondensation reactions to form the polymer backbone, while the phenylethynyl group acts as a latent reactive site for thermal crosslinking.

Application as a Polyimide End-Capper

In the synthesis of phenylethynyl-terminated imide (PETI) oligomers, this compound is used as an end-capping agent to control the molecular weight of the polymer chains.

Caption: Two-step synthesis of a PETI oligomer.

The process typically involves two steps:

-

Poly(amic acid) Formation: An aromatic dianhydride reacts with an excess of an aromatic diamine in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a poly(amic acid) oligomer with amine-terminated chain ends.

-

Imidization and End-Capping: this compound is added to the reaction mixture. The temperature is then elevated (often with a chemical dehydrating agent or by azeotropic distillation) to convert the amic acid linkages to imide rings and to react the terminal amine groups with the end-capper. This results in a fully imidized, phenylethynyl-terminated oligomer.

Thermal Curing Mechanism

The phenylethynyl end groups are the key to the thermosetting nature of these materials. Upon heating to high temperatures (typically 350-420°C), these groups undergo a complex series of reactions, including chain extension, branching, and crosslinking.[5] This process converts the processable, lower molecular weight oligomers into an infusible, insoluble, and highly rigid polymer network. A significant advantage of this curing chemistry is that it is an addition polymerization, meaning no volatile byproducts are released, which is critical for producing void-free composites and adhesives.[6]

Applications in High-Performance Polymers

The primary application of this compound is as a reactive end-capper to create thermosetting polyimides with superior performance characteristics.

Advantages of 3-Phenylethynyl Aniline End-Capping

-

High Curing Temperature: The use of 3-phenylethynyl aniline results in a higher curing temperature (380-420°C) compared to other acetylene-based end-cappers.[5] This provides a wider "processing window"—a larger temperature range between the resin's softening point and its curing onset—which is highly advantageous for manufacturing processes like resin transfer molding (RTM).[5]

-

Exceptional Thermal Stability: The resulting crosslinked network exhibits outstanding thermal and thermo-oxidative stability. Polymers derived from this monomer can have glass transition temperatures (Tg) well above 300°C and decomposition temperatures (Td) exceeding 500°C.[7]

-

Excellent Mechanical Properties: The rigid, crosslinked structure imparts high strength and modulus to the final material. Cured polyimides can achieve high tensile and flexural strength, making them suitable for structural components in demanding environments.[5][8]

-

Solvent Resistance: The crosslinked network structure renders the cured polymer highly resistant to solvents.[5]

Performance Data of Derived Polyimides

The properties of the final cured polyimide depend on the backbone chemistry and the molecular weight of the initial oligomer. However, representative data for phenylethynyl-terminated systems demonstrate their high-performance nature.

| Property | Typical Value Range |

| Glass Transition Temp. (Tg) | 330 - 400 °C |

| 5% Weight Loss Temp. (Td5) | 480 - 570 °C |

| Tensile Strength | 50 - 168 MPa |

| Flexural Strength | ~126 MPa |

(Note: These values are representative of various phenylethynyl-terminated polyimide systems and are provided for comparative purposes.)[5]

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the precautions appropriate for aromatic amines, which are a class of compounds with potential toxicity.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Toxicity: Aromatic amines can be toxic if swallowed, in contact with skin, or if inhaled. Some are suspected of causing genetic defects or cancer.[9][10][11] Handle as a hazardous chemical.

-

Storage: Store in a cool, dry, well-ventilated place away from oxidizing agents and strong acids.

Conclusion

This compound is a specialized but highly valuable monomer for the development of advanced, high-performance polymers. Its ability to act as a high-temperature reactive end-capper provides a powerful tool for polymer chemists to design materials with exceptional thermal stability, mechanical strength, and processability. The continued development of polyimides based on this chemistry is critical for advancing material capabilities in the aerospace and electronics sectors, enabling components that can withstand increasingly extreme operating conditions.

References

Please note that full-text access to some articles may require a subscription.

- McGrath, J. E., et al. (1993). Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. MRS Online Proceedings Library, 305.

-

Gao, L., et al. (2022). Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide. Polymers (Basel), 14(12), 2369. [Link]

-

Hong, W. J., et al. (2022). Phenylethynyl-terminated Imide Oligomers Modified by Reactive Diluent for Resin Transfer Molding Application. Chinese Journal of Polymer Science, 40, 107–120. [Link]

- Hergenrother, P. M., et al. (2006). Phenylethynyl Terminated Imide (PETI) Composites Made by High Temperature VARTM. NASA Technical Reports Server.

-

Liaw, D. J., et al. (2021). Preparation and Properties of Electrospun Phenylethynyl—Terminated Polyimide Nano-Fibrous Membranes with Potential Applications as Solvent-Free and High-Temperature Resistant Adhesives for Harsh Environments. Membranes, 11(6), 438. [Link]

- Werkmeister, S., Junge, K., & Beller, M. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Green Chemistry.

-

Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: Aniline. [Link]

- Google Patents. CN102180800A - Synthesis method of aniline compound.

-

Beilstein Journal of Organic Chemistry. One-pot gold-catalyzed synthesis of 3-silylethynyl indoles from unprotected o-alkynylanilines. [Link]

-

Royal Society of Chemistry. ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. [Link]

-

ResearchGate. Scheme 3 Scope of 2-phenylethynyl aniline derivatives a,b. a Reaction.... [Link]

-

Chemguide. the preparation of phenylamine (aniline). [Link]

-

PubChem. 2-(2-Phenylethynyl)aniline. [Link]

-

PubChem. N-(1-Phenylethyl)aniline. [Link]

-

Penta chemicals. Aniline - SAFETY DATA SHEET. [Link]

-

Global Safety Management, Inc. Safety Data Sheet. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 51624-44-3 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. biosynth.com [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Preparation and Properties of Modified Phenylethynyl Terminated Polyimide with Neodymium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. carlroth.com [carlroth.com]

- 10. pentachemicals.eu [pentachemicals.eu]

- 11. fishersci.com [fishersci.com]

Synthesis of 3-(phenylethynyl)aniline from 3-iodoaniline

An In-depth Technical Guide for the Synthesis of 3-(phenylethynyl)aniline via Sonogashira Coupling

Abstract

This technical guide provides a comprehensive overview and a field-proven protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a highly efficient method for forming carbon-carbon bonds between sp² and sp hybridized centers. This document delves into the intricate mechanism of the palladium and copper co-catalyzed reaction, offers a detailed, step-by-step experimental procedure for the coupling of 3-iodoaniline with phenylacetylene, and provides guidance on product purification, characterization, and troubleshooting. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a reproducible and high-yielding synthetic outcome.

Introduction: The Significance of Arylalkynes and the Sonogashira Reaction

Arylalkynes, molecules containing a triple bond directly connected to an aromatic ring, are privileged structures in modern chemistry. Their rigid, linear geometry and electron-rich π-system make them crucial components in a vast array of applications, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1] The target molecule, this compound, incorporates both the arylalkyne scaffold and a versatile aniline moiety, making it a highly sought-after intermediate for the synthesis of complex molecular architectures, such as substituted indoles and other heterocyclic systems of pharmaceutical relevance.[2][3]

The premier method for constructing such C(sp²)-C(sp) bonds is the Sonogashira cross-coupling reaction.[4] First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this reaction revolutionized organic synthesis by allowing the coupling of terminal alkynes with aryl or vinyl halides under remarkably mild conditions.[1][5] The key innovation was the use of a copper(I) salt as a co-catalyst alongside a palladium catalyst, which dramatically increased reaction rates and yields compared to earlier methods that required harsh conditions.[1][6] Its reliability, functional group tolerance, and operational simplicity have established the Sonogashira coupling as an indispensable tool in the synthetic chemist's arsenal.[7][8]

A Mechanistic Deep Dive: The "Why" Behind the Sonogashira Coupling

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[5][9] The seamless interplay between these two cycles is the key to the reaction's efficiency.

The Catalytic Cycles:

The overall mechanism can be broken down into three primary stages:

-

Oxidative Addition (Palladium Cycle): The cycle begins with a catalytically active 14-electron Palladium(0) species, typically generated in situ from a Pd(II) precatalyst. This Pd(0) complex readily undergoes oxidative addition with the aryl halide (3-iodoaniline), breaking the carbon-iodine bond and forming a square planar Pd(II) intermediate.[5] Aryl iodides are highly reactive in this step, allowing the reaction to proceed under mild conditions, often at room temperature.[1][10]

-

Deprotonation and Copper Acetylide Formation (Copper Cycle): Concurrently, the terminal alkyne (phenylacetylene) coordinates with the copper(I) co-catalyst. The amine base (e.g., triethylamine) then deprotonates the alkyne, a process facilitated by copper coordination which increases the acidity of the terminal proton.[5][9] This forms a crucial copper acetylide intermediate. Recent computational studies suggest that an anion-coordinated copper acetylide may be the true active species in the subsequent step.[11][12]

-

Transmetalation and Reductive Elimination (Cycle Intersection): The transmetalation step is often the rate-determining step of the overall reaction.[5][11] The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming an alkynyl-aryl-Pd(II) intermediate. Following a cis-trans isomerization, this intermediate undergoes reductive elimination, forging the new C(sp²)-C(sp) bond to release the final product, this compound, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Role of Key Reagents:

-

Palladium Catalyst: The workhorse of the reaction, facilitating the activation of the aryl halide and the final bond formation. Common precatalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[5][13]

-

Copper(I) Co-catalyst: Typically CuI, it accelerates the reaction by enabling the formation of the copper acetylide, which is more effective at transmetalation than the deprotonated alkyne alone.[7]

-

Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves two purposes: it neutralizes the hydrogen halide (HI) byproduct generated during the reaction and can also serve as the solvent.[1][14]

-

Solvent: While the amine base can be used as the solvent, co-solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed to ensure solubility of all reactants and catalysts.[1][6][15]

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. Adherence to anhydrous and anaerobic conditions is critical to prevent catalyst deactivation and the primary side reaction, the oxidative homocoupling of phenylacetylene (Glaser coupling).[1][16]

Reagents and Equipment:

-

3-Iodoaniline (C₆H₆IN)

-

Phenylacetylene (C₈H₆)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) Iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask or oven-dried round-bottom flask with a rubber septum

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas line with manifold

-

Syringes and needles

-

Standard glassware for work-up and purification

-

Thin-Layer Chromatography (TLC) plate (silica gel)

Reagent Summary Table:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 3-Iodoaniline | 219.04 | 1.0 | 1.0 | 219 mg |

| Phenylacetylene | 102.13 | 1.2 | 1.2 | 135 µL |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 (2 mol%) | 14.0 mg |

| CuI | 190.45 | 0.04 | 0.04 (4 mol%) | 7.6 mg |

| Triethylamine | 101.19 | - | Solvent | 5 mL |

| THF | 72.11 | - | Co-solvent | 5 mL |

Experimental Workflow Diagram:

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 3-iodoaniline (219 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).[15]

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (5 mL) followed by anhydrous triethylamine (5 mL) via syringe. Stir the resulting suspension until the solids are well-dispersed.

-

Alkyne Addition: Add phenylacetylene (135 µL, 1.2 mmol) dropwise to the stirring mixture via syringe over 2-3 minutes.

-

Reaction: Stir the reaction mixture at room temperature. The high reactivity of the aryl iodide should allow the reaction to proceed efficiently without heating.[1][10]

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The disappearance of the 3-iodoaniline spot and the appearance of a new, UV-active product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

Product Purification and Characterization

Work-up Procedure:

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a short pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.[10]

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (2 x 20 mL) to remove the amine base, water (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark oil or solid.

Purification:

Purify the crude residue by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate) is typically effective.

-

Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

-

Final Product: Evaporate the solvent from the combined pure fractions to yield this compound as a solid.

Characterization Data:

The identity and purity of the final compound should be confirmed by spectroscopic methods.[17][18]

| Analysis | Expected Result |

| Appearance | Yellowish or off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.45 (m, 2H), 7.40-7.30 (m, 3H), 7.20 (t, 1H), 6.95 (s, 1H), 6.85 (d, 1H), 6.70 (d, 1H), 3.80 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 146.5, 131.6, 129.2, 128.8, 128.4, 124.2, 123.2, 118.6, 115.3, 90.5, 88.6 |

| HRMS (ESI) | m/z calculated for C₁₄H₁₂N [M+H]⁺: 194.0964; Found: 194.09xx |

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/anaerobic conditions.3. Low reactivity of starting material. | 1. Use fresh, high-quality catalyst and reagents.2. Ensure proper Schlenk technique; thoroughly degas solvents before use.3. For less reactive halides (e.g., aryl bromides), gentle heating (40-60 °C) may be required.[15] |

| Glaser Homocoupling | Presence of oxygen, which facilitates the oxidative dimerization of the alkyne.[1] | 1. Rigorously maintain an inert atmosphere throughout the reaction.2. Consider a "copper-free" Sonogashira protocol, which can mitigate this side reaction, though it may require a different ligand or higher temperatures.[1][4] |

| Incomplete Reaction | Steric hindrance or deactivating electronic effects on substrates. | 1. Increase reaction time or apply gentle heat.2. Increase catalyst loading slightly (e.g., to 3-5 mol%).3. Consider using a more electron-rich and bulky phosphine ligand to promote oxidative addition and reductive elimination.[5][19] |

Conclusion

The Sonogashira coupling provides a powerful and reliable pathway for the synthesis of this compound from 3-iodoaniline and phenylacetylene. A foundational understanding of the dual catalytic mechanism, coupled with meticulous execution of the experimental protocol under anaerobic conditions, is critical for success. This guide provides the necessary theoretical background and practical steps to enable researchers to confidently perform this valuable transformation, paving the way for further discovery in drug development and materials science.

References

-

Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Aziz, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]

-

ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling? Retrieved from [Link]

-

Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

-

ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

-

Liang, Y., et al. (2015). Sonogashira coupling in natural product synthesis. ResearchGate. Retrieved from [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

-

Bhadra, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(9), 5678–5699. Retrieved from [Link]

-

An, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1032–1039. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Yang, C., & Nolan, S. P. (2001). Sonogashira Coupling Using Bulky Palladium-Phenanthryl Imidazolium Carbene Catalysis. Organic Letters, 3(1), 1511–1514. Retrieved from [Link]

-

An, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1032–1039. Retrieved from [Link]

-

Supporting Information for an unspecified article. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of different bases in the Sonogashira reaction. Retrieved from [Link]

-

Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334–7381. Retrieved from [Link]

-

Golden. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

-

Ferlin, F., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(10), 3948–3953. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Retrieved from [Link]

-

Kumar, V., et al. (2022). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au, 2(1), 16-22. Retrieved from [Link]

-

Orozco-Gonzalez, Y., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules, 20(8), 13838-13854. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Copper-catalyzed reductive Amination of Aromatic and Aliphatic Ketones With Anilines Using Environmental-friendly Molecular Hydrogen. Retrieved from [Link]

-

Wang, L., et al. (2016). Palladium-Catalyzed One-Pot Synthesis of 3-Arylindoles Based on o-Iodoaniline with Aryl Hydrazones. Molecules, 21(11), 1563. Retrieved from [Link]

-

ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenyl acetylene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). ZnBr2-mediated synthesis of indoles in a ball mill by intramolecular hydroamination of 2-alkynylanilines. Retrieved from [Link]

-

MD Topology. (n.d.). 2-(Phenylethynyl)aniline. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Youn, S. W., et al. (2017). Palladium-Catalyzed Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Angewandte Chemie International Edition, 56(23), 6636–6640. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Aryl- and 3-Alkynylbenzofurans in the Presence of a Supported Palladium Catalyst. Retrieved from [Link]

-

Reddit. (n.d.). Purify and dry aniline? Retrieved from [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-Catalyzed Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. books.lucp.net [books.lucp.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. golden.com [golden.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound | CymitQuimica [cymitquimica.com]

- 18. biosynth.com [biosynth.com]

- 19. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Phenylethynyl)aniline

Introduction: Unveiling the Molecular Signature

3-(Phenylethynyl)aniline, a molecule possessing a unique trifecta of functional groups—a primary amine, a phenyl ring, and an ethynyl linkage—serves as a pivotal building block in the synthesis of advanced materials and pharmaceutical agents.[1] Its utility in constructing complex heterocyclic systems, such as quinolines, underscores the importance of its precise structural verification. The phenylethynyl moiety provides a rigid, linear scaffold, while the aniline group offers a site for further functionalization, making a thorough understanding of its molecular architecture paramount for predictable and successful downstream applications.

This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of this compound. As scientists and researchers, we do not merely collect data; we interpret a molecule's response to energetic interrogation. This document is structured to move from the foundational preparative context to the detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal links between experimental choices and the resulting spectral information.

The Synthetic Context: Sonogashira Coupling as the Method of Choice

The primary route for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (such as 3-iodoaniline). The choice of this reaction is deliberate; it is highly efficient and tolerant of a wide range of functional groups, including the amine present on the aniline ring, which is crucial for the integrity of the final product.

Experimental Protocol: Synthesis of this compound

The following protocol outlines a standard laboratory procedure for the synthesis via Sonogashira coupling.

-

Reagent Preparation: To a dry Schlenk flask under an inert argon atmosphere, add 3-iodoaniline (1.0 eq), copper(I) iodide (CuI, 0.02 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.01 eq).

-

Solvent and Base Addition: Add a degassed solvent system, typically a mixture of triethylamine (Et₃N) and a co-solvent like tetrahydrofuran (THF). The triethylamine also serves as the base required for the catalytic cycle.

-

Alkyne Addition: Introduce phenylacetylene (1.1 eq) to the mixture dropwise while stirring.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, cool the mixture, filter it to remove the catalyst, and concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.

This robust protocol provides the high-purity material necessary for unambiguous spectroscopic analysis.

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can construct a detailed map of the molecular structure.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 - 7.53 | Multiplet | 2H | Phenyl H (ortho to alkyne) |

| 7.37 - 7.35 | Multiplet | 3H | Phenyl H (meta, para to alkyne) |

| 7.11 | Triplet | 1H | Aniline H-5 |

| 6.91 | Triplet | 1H | Aniline H-2 |

| 6.84 | Doublet of doublets | 1H | Aniline H-6 |

| 6.66 | Doublet of doublets | 1H | Aniline H-4 |

| 3.75 | Broad singlet | 2H | -NH₂ |

Data acquired in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Expert Interpretation: The spectrum is cleanly divided into two regions: the aromatic region (6.6-7.6 ppm) and the broad amine proton signal.

-

Phenyl Group Protons (7.35-7.55 ppm): The five protons of the monosubstituted phenyl ring appear as two distinct multiplets. The downfield signal at ~7.54 ppm corresponds to the two protons ortho to the electron-withdrawing alkyne group. The upfield multiplet at ~7.36 ppm represents the remaining three protons (meta and para).

-

Aniline Ring Protons (6.66-7.11 ppm): The protons on the aniline ring are more shielded due to the electron-donating nature of the amino group. Their splitting patterns are characteristic of a 1,3-disubstituted benzene ring. The triplet at 7.11 ppm is assigned to H-5, which is coupled to both H-4 and H-6. The signals for H-2, H-4, and H-6 appear as distinct multiplets reflecting their unique coupling relationships.

-

Amine Protons (3.75 ppm): The two protons of the primary amine appear as a broad singlet. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of different parts of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 146.5 | Aniline C-3 (C-NH₂) |

| 131.6 | Phenyl C (ortho) |

| 129.2 | Aniline C-5 |

| 128.8 | Phenyl C (para) |

| 128.4 | Phenyl C (meta) |

| 123.9 | Aniline C-1 (C-C≡C) |

| 123.4 | Phenyl C (ipso, C-C≡C) |

| 118.4 | Aniline C-6 |

| 118.1 | Aniline C-4 |

| 115.8 | Aniline C-2 |

| 89.9 | Alkyne C (C-Ph) |

| 88.5 | Alkyne C (C-Aniline) |

Data acquired in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Expert Interpretation:

-

Aromatic Carbons: The spectrum shows the expected 10 signals for the aromatic carbons (6 from the aniline ring and 4 from the phenyl ring, as ortho/meta carbons are equivalent). The carbon attached to the nitrogen (C-3 of the aniline ring) is the most deshielded aromatic carbon at 146.5 ppm due to the electronegativity of the nitrogen atom.

-

Alkyne Carbons (88.5, 89.9 ppm): The two sp-hybridized carbons of the alkyne group appear in the characteristic region of 80-90 ppm. Their relatively shielded nature compared to alkene sp² carbons is a hallmark of the alkyne functional group. The slight difference in their chemical shifts is due to the different electronic environments of the attached aniline and phenyl rings.

-

Quaternary Carbons: The two carbons to which the alkyne is attached (ipso-carbons) are found at 123.4 ppm (phenyl ring) and 123.9 ppm (aniline ring). These signals are typically of lower intensity in a standard broadband-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy provides a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Frequency (cm⁻¹) | Vibrational Mode | Intensity |

| 3462, 3379 | N-H Asymmetric & Symmetric Stretch | Medium |

| 3057 | Aromatic C-H Stretch | Medium-Weak |

| 2217 | C≡C Alkyne Stretch | Medium, Sharp |

| 1603, 1578 | C=C Aromatic Ring Stretch | Strong |

| 1488 | C-N Stretch | Medium |

| 756, 690 | C-H Out-of-plane Bending | Strong |

Expert Interpretation: The IR spectrum of this compound provides definitive evidence for its key structural features.

-

N-H Stretching (3462, 3379 cm⁻¹): The presence of two distinct peaks in this region is the classic signature of a primary amine (-NH₂). These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

C≡C Stretching (2217 cm⁻¹): A sharp, medium-intensity peak at 2217 cm⁻¹ is characteristic of the carbon-carbon triple bond stretch of a disubstituted alkyne. Its position and sharpness are highly diagnostic.

-

Aromatic C-H and C=C Vibrations: The peak at 3057 cm⁻¹ confirms the presence of aromatic C-H bonds. The strong absorptions at 1603 and 1578 cm⁻¹ are due to the C=C stretching vibrations within the benzene rings.

-

C-H Bending (756, 690 cm⁻¹): The strong bands in the "fingerprint region" below 800 cm⁻¹ are indicative of the substitution patterns on the aromatic rings. The bands at 756 and 690 cm⁻¹ are characteristic of monosubstituted and meta-disubstituted benzene rings, respectively.

Sources

A Comprehensive Technical Guide to the Solubility of 3-(Phenylethynyl)aniline in Common Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 3-(phenylethynyl)aniline, a pivotal building block in the synthesis of advanced polymers, pharmaceuticals, and organic electronic materials. This document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the principles governing its solubility, a qualitative assessment in a range of common organic solvents, and a robust experimental protocol for precise quantitative determination. In the absence of extensive publicly available quantitative data, this guide empowers the user to generate reliable solubility profiles tailored to their specific applications.

Introduction: The Significance of this compound and Its Solubility

This compound (CAS No: 51624-4-3, Molecular Formula: C₁₄H₁₁N) is an aromatic amine characterized by the presence of a phenylethynyl substituent at the meta position of the aniline ring.[1][2] This unique molecular architecture imparts a combination of rigidity from the alkyne bridge and functionality from the amine group, making it a valuable precursor in materials science and medicinal chemistry. Understanding its solubility is paramount for its effective utilization in various processes, including:

-

Reaction Kinetics and Purity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving optimal reaction rates and preventing side reactions, ultimately leading to higher purity of the final product.

-

Purification and Crystallization: The selection of an appropriate solvent system with differential solubility is fundamental for the purification of this compound and its derivatives through crystallization.

-

Formulation and Drug Delivery: In the context of drug development, the solubility of active pharmaceutical ingredient (API) precursors influences the formulation strategy and bioavailability of the final drug product.

This guide will delve into the theoretical underpinnings of this compound's solubility, followed by practical methodologies for its empirical determination.

Theoretical Principles Governing Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (this compound) and the solvent. The adage "like dissolves like" serves as a fundamental guiding principle.[3] The molecular structure of this compound, depicted below, provides key insights into its expected solubility behavior.

Caption: Molecular Structure of this compound.

Key structural features influencing solubility include:

-

Aromatic Rings: The two phenyl rings are nonpolar and contribute to van der Waals interactions. This suggests solubility in nonpolar and aromatic solvents.

-

Amine Group (-NH₂): The primary amine group is polar and capable of acting as both a hydrogen bond donor and acceptor. This functionality promotes solubility in polar protic solvents.

-

Alkyne Linkage (-C≡C-): The carbon-carbon triple bond is a region of high electron density, contributing to the molecule's overall polarizability and potential for dipole-dipole interactions.

Based on these features, a qualitative prediction of solubility in different solvent classes can be made.

Predicted Solubility Profile of this compound

While precise quantitative solubility data for this compound is not widely available in the public domain, a qualitative assessment can be inferred from its structure and the known solubility of related compounds like aniline.[4][5] Aniline itself is soluble in many organic solvents.[4] The larger, more hydrophobic structure of this compound suggests a decreased solubility in highly polar solvents like water compared to aniline, a fact supported by available data indicating it is insoluble in water.[2][6]

The following table provides a predicted solubility profile in common organic solvents at ambient temperature. It is crucial to note that these are estimations and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Water | Low / Insoluble | The large hydrophobic phenyl and phenylethynyl groups dominate the molecule's character, limiting solubility despite the polar amine group.[2][6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are highly polar and can effectively solvate the polar amine group through dipole-dipole interactions. |

| Acetone, Acetonitrile | Moderate | These solvents have a moderate polarity that can interact with the amine and alkyne functionalities. | |

| Non-Polar | Toluene, Benzene | Moderate to High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl rings of this compound. |

| Hexane, Cyclohexane | Low | The overall polarity of this compound, due to the amine group, is likely to limit its solubility in non-polar aliphatic solvents. | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental procedure is essential. The "shake-flask" method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.[7]

Caption: Experimental workflow for the shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

-

Sample Dilution:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Develop a suitable analytical method (e.g., HPLC-UV) for the quantification of the compound.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of this compound in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Advanced Predictive Models: Hansen Solubility Parameters

For a more theoretical and predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be a valuable tool. The HSP model decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[8] The principle is that substances with similar HSP values are likely to be miscible. While the experimental determination of HSP for this compound is beyond the scope of this guide, various group contribution methods can be used to estimate these parameters, providing a rational basis for solvent selection in the absence of experimental data.[9]

Conclusion

The solubility of this compound is a critical parameter that influences its application in scientific research and industrial processes. While a comprehensive set of quantitative solubility data is not yet publicly available, this technical guide has provided a robust framework for understanding and determining this essential property. By leveraging the theoretical principles of solubility, the provided qualitative predictions, and the detailed experimental protocol, researchers and professionals can confidently establish the solubility profile of this compound in various organic solvents. This foundational knowledge will undoubtedly facilitate the optimization of synthetic routes, purification techniques, and formulation strategies involving this versatile compound.

References

- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024). Retrieved from https://www.researchgate.net/post/How_to_determine_the_solubility_of_a_substance_in_an_organic_solvent

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjVz5-P-5_7AhX5S_EDHdb0D7kQFnoECA0QAQ&url=https%3A%2F%2Fwww.hunter.cuny.edu%2Fchemistry%2Fcourses%2FCHEM222%2FEXPERIMENTS%2F1-Solubility.pdf&usg=AOvVaw2e8b9X9y_x9X9X9X9X9X9X

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from https://www.google.com/url?sa=t&rct=j&q=&esrc=s&source=web&cd=&ved=2ahUKEwjVz5-P-5_7AhX5S_EDHdb0D7kQFnoECAwQAQ&url=https%3A%2F%2Fwww.csus.edu%2Findiv%2Fm%2Fmarhenkel%2FCHEM20%2FLab%2520Manual%2FSolubility%2520Experiment.pdf&usg=AOvVaw2e8b9X9y_x9X9X9X9X9X9X

- This compound | 51624-44-3 | BCA62444 - Biosynth. (n.d.). Retrieved from https://www.biosynth.com/p/BCA62444/3-phenylethynyl-aniline

- Solubility of Organic Compounds. (2023). Retrieved from https://www.chem.ucla.edu/~harding/IGOC/S/solubility.html

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). Retrieved from https://www.youtube.

- Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2008). International Journal of Thermophysics, 29(5), 1734–1753.

- This compound | 51624-44-3 | BCA62444 - Biosynth. (n.d.). Retrieved from https://www.biosynth.com/p/BCA62444/3-phenylethynyl-aniline

- This compound - CymitQuimica. (n.d.). Retrieved from https://www.cymitquimica.com/en/3-phenylethynyl-aniline

- Pencil and Paper Estimation of Hansen Solubility Parameters. (2018). ACS Omega, 3(10), 13087–13095.

- Application of Multivariate Adaptive Regression Splines (MARSplines) for Predicting Hansen Solubility Parameters Based on 1D and 2D Molecular Descriptors Computed from SMILES String. (2019). arXiv.

- Environments: Machine Learning Study Based on Hansen Solubility Parameters. (2025). Scilight Press.

- Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/technical-guides/solubility-of-3-methyl-4-pyridin-4-yl-aniline

- Aniline - Solubility of Things. (n.d.). Retrieved from https://www.solubilityofthings.

- Technical Guide: Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents. (n.d.). Benchchem. Retrieved from https://www.benchchem.com/technical-guides/solubility-of-3-chloro-4-isopentyloxy-aniline

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(Phenylethynyl)aniline

Abstract

This technical guide provides a comprehensive analysis of the thermal characteristics of 3-(phenylethynyl)aniline, a critical monomer in the synthesis of high-performance thermosetting polymers. While this compound is primarily utilized as a reactive end-capping agent to impart exceptional thermal stability to polyimides and other advanced polymer systems, a thorough understanding of its intrinsic thermal behavior is paramount for optimizing curing cycles and predicting material performance at elevated temperatures. This document synthesizes available data, outlines authoritative experimental protocols for thermal analysis, and provides expert insights into the interpretation of thermal data for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Importance of this compound in High-Temperature Applications

This compound (CAS No. 51624-44-3) is an aromatic amine featuring a terminal phenylethynyl group.[1] This unique molecular architecture makes it a cornerstone in the formulation of high-performance polymers, particularly as an end-capping agent for polyimide oligomers.[2][3] The terminal ethynyl functionality undergoes thermally induced cross-linking reactions at elevated temperatures, forming a highly robust, solvent-resistant, and thermally stable polymer network. This process, known as thermal curing, is fundamental to the production of materials used in demanding aerospace, microelectronics, and advanced composites applications.

The strategic advantage of employing this compound lies in its ability to afford a higher curing temperature, typically in the range of 380°C to 420°C.[2][3] This elevated curing window provides a significant processing advantage over traditional acetylene-terminated polyimides, allowing for better melt flow and consolidation before the onset of cross-linking. The resulting cured polyimides exhibit outstanding thermal stability, with decomposition temperatures (at 10% weight loss) often exceeding 530°C.[2]

While the thermal properties of the final cured polymers are well-documented, a detailed understanding of the thermal stability and decomposition of the this compound monomer itself is crucial for several reasons:

-

Optimizing Cure Cycles: Knowledge of the monomer's decomposition profile ensures that processing temperatures do not inadvertently degrade the reactive end-capper before the desired cross-linking can occur.

-

Predicting Shelf Life and Storage Conditions: Understanding the onset of thermal events is critical for establishing safe storage and handling protocols.

-

Mechanism-Driven Formulation: A clear picture of the thermal decomposition pathway can inform the development of new polymer systems with enhanced stability.

This guide will delve into the thermal behavior of this compound, providing both a synthesis of existing knowledge and a practical framework for its experimental determination.

Thermal Behavior of this compound: Reactivity vs. Decomposition

A critical distinction must be made between the thermal reactivity of the phenylethynyl group and the thermal decomposition of the entire molecule.

-

Thermal Reactivity (Curing): The primary thermal event of interest for this compound in a polymer matrix is the exothermic cross-linking of the ethynyl groups. This reaction typically has an onset in the range of 380°C to 450°C and is the basis for its utility as a thermosetting agent.[2]

-

Thermal Decomposition: This refers to the irreversible breakdown of the molecule into smaller, lower molecular weight fragments. While a specific decomposition temperature for the pure monomer is not extensively reported in the literature, it is understood to be a highly stable molecule. One source suggests it can be thermally decomposed to phenylethanethiol in an exothermic reaction, though the precise conditions are not specified.[1][4]

The high thermal stability of the polyimides end-capped with this compound indicates that the core structure of the monomer is inherently robust. The cross-linked network's ability to withstand temperatures above 500°C suggests that the decomposition of the unreacted monomer would likely occur at a very high temperature as well.

Experimental Determination of Thermal Stability

To rigorously characterize the thermal stability and decomposition temperature of this compound, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] It is the definitive method for determining the decomposition temperature.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound into a ceramic or platinum TGA pan. The use of a consistent sample mass is crucial for reproducibility.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Tare the balance.

-

Select the desired atmosphere (high-purity nitrogen for inert decomposition, or air for oxidative decomposition) and set a flow rate of 50-100 mL/min.

-

-

Thermal Method:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min. A controlled, linear heating rate is essential for accurate data.[5]

-

Record the sample mass and temperature continuously.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (Td) , which is often defined as the temperature at which 5% mass loss occurs (Td5%).

-

Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition.

-

Note the percentage of residual mass at the end of the experiment (char yield).

-

Caption: Workflow for DSC analysis of this compound.

Summary of Expected Thermal Properties

Based on the available literature and the chemical nature of this compound, the following thermal characteristics can be summarized.

| Property | Analytical Technique | Expected Observation | Significance |

| Melting Point | DSC | Endothermic peak. | Defines the transition from solid to liquid phase. |

| Curing Reaction | DSC | Strong exothermic peak with an onset temperature between 380°C and 450°C. [2] | Indicates the temperature range for thermal cross-linking, which is critical for its application as a thermoset precursor. |

| Decomposition Temperature (Td5%) | TGA | Onset of mass loss, expected to be at a very high temperature, likely above the curing temperature. | Defines the upper limit of thermal stability before the molecule begins to break down. |

| Decomposition Profile | TGA | Multi-step or single-step mass loss in an inert (N2) or oxidative (air) atmosphere. | Provides insight into the decomposition mechanism and the influence of the atmosphere on stability. |

| Char Yield | TGA | Significant residual mass at high temperatures, especially in an inert atmosphere, due to the high aromatic content. | High char yield is indicative of good flame retardancy and thermal stability. |

Conclusion and Future Outlook

This compound is a molecule of significant industrial importance, prized for its ability to create polymers with exceptional thermal stability. While its primary thermal event is a high-temperature curing reaction rather than decomposition, understanding its intrinsic stability is key to advancing high-performance material design. The decomposition temperature of the pure monomer is anticipated to be very high, exceeding the temperatures required for its reactive cross-linking.

For professionals in the field, the provided TGA and DSC protocols serve as a self-validating framework for the precise characterization of this compound and its derivatives. Rigorous application of these methodologies will enable the optimization of processing parameters, ensure material integrity, and facilitate the development of next-generation polymers capable of meeting the ever-increasing demands of extreme environment applications.

References

-

Biosynth. This compound.

-

Meyer, G. W., et al. (1993). Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route. MRS Online Proceedings Library, 305.

-

ResearchGate. Synthesis and Characterization of Soluble, High Temperature 3-Phenylethynyl Aniline Functionalized Polyimides via the Ester-Acid Route.

-

CymitQuimica. This compound.

-

BenchChem. comparing the thermal properties of polymers from 3-ethynylaniline.

-

NETZSCH Analyzing & Testing. Thermal Stability.

-

Journal of Pharmaceutical Analysis. Differential scanning calorimetry.

-

MDPI. Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins.

-

ResearchGate. Analysis of evaporation and thermal decomposition of ionic liquids by thermogravimetrical analysis at ambient pressure and high vacuum.

-

TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha.

-

NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.

Sources

3-(phenylethynyl)aniline molecular weight and formula

An In-Depth Technical Guide to 3-(Phenylethynyl)aniline for Advanced Research Applications

Introduction

This compound is an aromatic organic compound that integrates three key functional motifs: a phenyl ring, an ethynyl (alkyne) linker, and an aniline moiety. This unique structural combination makes it a highly valuable and versatile building block in both materials science and medicinal chemistry. The rigid, linear geometry conferred by the phenylethynyl group, coupled with the reactive and versatile nature of the aniline's amino group, provides a scaffold for the synthesis of complex molecular architectures. For drug development professionals, the aniline portion serves as a common pharmacophore and a synthetic handle for modification, while the overall structure is explored for creating novel therapeutics.[1] In materials science, it functions as a critical component in the formulation of high-performance polymers with enhanced thermal stability. This guide offers a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers and scientists.

Physicochemical and Structural Properties

This compound is characterized by its distinct molecular structure, which dictates its physical and chemical behavior. The presence of the nitrogen-containing aromatic amine and the carbon-carbon triple bond are the primary determinants of its reactivity.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₄H₁₁N | [2][3][4] |

| Molecular Weight | 193.24 g/mol | [2][3][4][5] |

| CAS Number | 51624-44-3 | [2][3][4] |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=CC(=CC=C2)N | [3] |

| Exact Mass | 193.089149 g/mol | [6] |

| Physical Description | Solid at room temperature. | [7] |

| Solubility | Insoluble in water. |[2][3] |

The molecule's planarity and rigidity, imparted by the sp-hybridized carbons of the alkyne and the sp²-hybridized carbons of the phenyl rings, are crucial for its application in polymer science, where such characteristics influence polymer chain packing and bulk material properties.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Signature |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ ≈ 6.6 - 7.6 ppm (multiplets) |

| Amine (NH₂) Protons | δ ≈ 3.7 ppm (broad singlet) | |

| ¹³C NMR | Aromatic Carbons | δ ≈ 115 - 148 ppm |

| Alkyne Carbons | δ ≈ 85 - 95 ppm | |

| FT-IR | N-H Stretch | 3300 - 3500 cm⁻¹ (medium, two bands) |

| C≡C Stretch | 2200 - 2230 cm⁻¹ (weak to medium) | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ (medium) |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 193 |

-

NMR Spectroscopy: In ¹H NMR, the protons on the aniline ring are expected to appear more upfield compared to those on the terminal phenyl ring due to the electron-donating effect of the amino group. The broadness of the NH₂ signal is typical and can be confirmed by D₂O exchange.[10] In ¹³C NMR, two distinct signals are expected in the alkyne region.

-

Infrared (IR) Spectroscopy: The most characteristic peaks include the asymmetric and symmetric N-H stretches of the primary amine and the weak but sharp C≡C triple bond stretch.[11]

-

Mass Spectrometry (MS): The molecular ion peak at m/z 193 is the primary identifier. Fragmentation patterns would likely involve losses related to the aniline and phenyl moieties.[6]

Synthesis Methodology: Sonogashira Coupling

A robust and widely adopted method for synthesizing aryl alkynes like this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction efficiently couples a vinyl or aryl halide with a terminal alkyne. For this target molecule, the reaction involves coupling 3-iodoaniline with phenylacetylene.

Sources

- 1. cresset-group.com [cresset-group.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound CAS#: 51624-44-3 [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rsc.org [rsc.org]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Purity Analysis of 3-(phenylethynyl)aniline by High-Performance Liquid Chromatography

Abstract

This in-depth technical guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(phenylethynyl)aniline. As a critical intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs), ensuring the purity of this compound is paramount.[1] This document outlines the scientific rationale behind methodological choices, from column and mobile phase selection to detector settings, and provides a detailed protocol for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4] Furthermore, it details the principles and application of forced degradation studies to establish the stability-indicating nature of the analytical method.[5][6][7][8][9] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of Purity in Pharmaceutical Intermediates

This compound, with the chemical formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol , is a key building block in organic synthesis.[10][11] Its structural motif is found in a variety of compounds, including those with potential therapeutic applications. Impurities, whether arising from the manufacturing process or degradation, can have a significant impact on the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method to accurately quantify the purity of this compound and detect any potential impurities is a regulatory and scientific necessity.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3] This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for the analysis of moderately polar to non-polar compounds like this compound.[12][13]

Foundational Principles: Method Development Strategy

The development of a successful HPLC method is a systematic process. The goal is to achieve adequate separation of the main compound from all potential impurities and degradation products with good peak shape and within a reasonable analysis time.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the cornerstone of method development.

-

Structure and Polarity: this compound is a relatively non-polar molecule due to the presence of two phenyl rings and an ethynyl group. The aniline functional group imparts a degree of polarity. This makes it an excellent candidate for reversed-phase chromatography.[12]

-

Solubility: It is reported to be insoluble in water, which necessitates the use of organic solvents for sample and standard preparation.[10][11][14] Acetonitrile and methanol are common choices.

-

UV Absorbance: The conjugated system of phenyl rings and the alkyne bridge results in strong UV absorbance, making UV detection a suitable and sensitive choice. The wavelength of maximum absorbance (λmax) should be determined experimentally to ensure optimal sensitivity. For structurally similar compounds like (E)-stilbene derivatives, the λmax is typically in the range of 302-336 nm.[1]

Chromatographic System Selection

The choice of the stationary and mobile phases is critical for achieving the desired separation.

-

Stationary Phase (Column): A C18 (octadecylsilane) column is the most common starting point for reversed-phase HPLC due to its wide applicability and excellent hydrophobic separation capabilities.[1] A standard column dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.

-

Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is typically used.[13] Acetonitrile is often preferred due to its lower viscosity and better UV transparency. An acidic modifier, such as 0.1% formic acid or phosphoric acid, is crucial for analyzing basic compounds like aniline derivatives.[1] The acid suppresses the ionization of the amine group, leading to improved peak shape and more reproducible retention times.[15]

Experimental Protocol: A Step-by-Step Guide

This section details the practical steps for developing and validating the HPLC method.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)[1]

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Formic acid (or other suitable acidic modifier)[1]

-

Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)

Instrumentation

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Data acquisition and processing software.

Initial Chromatographic Conditions

The following table summarizes a recommended starting point for the chromatographic conditions.

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention and efficiency for this type of analyte.[1] |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% Formic Acid | Acetonitrile is a good solvent for the analyte, and formic acid ensures good peak shape for the basic aniline moiety.[15] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides stable retention times and can improve peak shape. |

| Detection Wavelength | Determined by λmax scan (e.g., ~310 nm) | Maximizes sensitivity for the analyte.[1] |

| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak broadening. |

Sample and Standard Preparation

-

Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.[1]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the analysis (e.g., 1, 5, 10, 25, 50 µg/mL).[1]

-

Sample Solution: Accurately weigh a suitable amount of the this compound sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[4][16][17]

Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[3] This is best demonstrated through forced degradation studies.

Forced Degradation Protocol: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] A control sample (unstressed) should be analyzed alongside the stressed samples.[5]

| Stress Condition | Typical Procedure |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours[9] |

| Thermal Degradation | Solid sample at 105 °C for 48 hours |